
Carmoterolhydrochlorid
Übersicht
Beschreibung
- Tantal ist ein Übergangsmetall, das bei Raumtemperatur als graublauer Feststoff erscheint. Es hat einen hohen Schmelzpunkt (3290 K) und ist bekannt für seine hervorragende Korrosionsbeständigkeit und Biokompatibilität.
TA-2005: Tantal, ist ein chemisches Element mit dem Symbol Ta und der Ordnungszahl 73.
Wissenschaftliche Forschungsanwendungen
Respiratory Medicine
Carmoterol is extensively studied for its bronchodilatory effects in various respiratory diseases:
- Asthma Management : Clinical trials have demonstrated that carmoterol effectively improves lung function in patients with asthma. A study involving 124 patients showed that a 2 µg dose administered once daily was as effective as 12 µg formoterol twice daily in enhancing lung function .
- COPD Treatment : In COPD patients, carmoterol has been shown to provide significant improvements in lung function. A dose-finding study indicated that a single 4 µg dose resulted in better trough FEV1 compared to salmeterol, suggesting its potential as a once-daily bronchodilator .
Pharmacokinetics and Safety
Research indicates that the pharmacokinetics of carmoterol are dose-proportional with negligible nonlinear accumulation upon repeated dosing. Studies have reported that carmoterol is well tolerated, with mild adverse events such as headaches and tremors noted at higher doses .
Comparative Efficacy
Carmoterol's efficacy has been compared with other LABAs, highlighting its unique properties:
Parameter | Carmoterol | Formoterol | Salmeterol |
---|---|---|---|
Dose | 2 µg once daily | 12 µg twice daily | 50 µg twice daily |
Trough FEV1 Improvement | Significant | Significant | Moderate |
Duration of Action | 24 hours | 12 hours | 12 hours |
Adverse Events | Mild | Mild | Moderate |
Ongoing Research and Future Directions
Current studies are exploring novel inhalation formulations combining carmoterol with corticosteroids like fluticasone furoate to enhance therapeutic outcomes while minimizing dosing frequency. These combinations aim to leverage the synergistic effects of both medications for improved asthma and COPD management .
Wirkmechanismus
Carmoterol hydrochloride, also known as Carmoterol HCl, is a potent and selective long-acting beta-2 adrenoceptor agonist . This compound has been indicated in the treatment of chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis .
Target of Action
The primary target of Carmoterol hydrochloride is the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and the control of airflow to the lungs .
Mode of Action
Carmoterol hydrochloride acts as an agonist at the beta-2 adrenergic receptor . By binding to these receptors, it stimulates a response that leads to the relaxation of bronchial smooth muscle . This results in bronchodilation, or widening of the airways, which helps to improve airflow and reduce symptoms in conditions like asthma and COPD .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptor by Carmoterol hydrochloride, a cascade of biochemical events is triggered. This involves the activation of adenylyl cyclase, leading to an increased production of cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels activates protein kinases, which phosphorylate various proteins, leading to changes in their activity . This ultimately results in bronchodilation .
Pharmacokinetics
It is also known to be a long-acting beta-2 agonist, indicating that it has a prolonged duration of action .
Result of Action
The primary molecular and cellular effect of Carmoterol hydrochloride’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to improve airflow in the lungs, reducing symptoms such as shortness of breath and wheezing in patients with conditions like asthma and COPD .
Vorbereitungsmethoden
Synthesewege: Tantal wird hauptsächlich aus Tantalit-Erz (das Tantal und Niob enthält) gewonnen. Das Erz wird verarbeitet, um Tantalpentoxid (Ta₂O₅) zu extrahieren.
Industrielle Produktion: Die Reduktion von Tantalpentoxid mit Kohlenstoff oder Wasserstoff erzeugt Tantalmetall. Elektrolytische Verfahren werden auch zur Raffination und Produktion eingesetzt.
Analyse Chemischer Reaktionen
Oxidationsstufen: Tantal bildet Verbindungen in Oxidationsstufen von -III bis +V. Am häufigsten sind Oxide von Ta(V), zu denen verschiedene Mineralien gehören.
Reaktionen: Tantal durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien sind Säuren, Laugen und Halogene.
Hauptprodukte: Tantal bildet Oxide (z. B. Ta₂O₅) und Halogenide (z. B. TaF₅) als Hauptprodukte.
Vergleich Mit ähnlichen Verbindungen
Niob (Nb): Die chemischen Eigenschaften von Tantal ähneln denen von Niob, das häufig neben Tantal in Erzen vorkommt.
Hafnium (Hf): Hafnium weist einige Ähnlichkeiten mit Tantal auf, hat aber unterschiedliche Anwendungen.
Biologische Aktivität
Carmoterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist (LABA) primarily developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including its pharmacological properties, clinical efficacy, and safety profile, supported by relevant studies and data tables.
Carmoterol hydrochloride has the molecular formula and a molecular weight of approximately 368.43 g/mol. It acts mainly by binding to beta-2 adrenergic receptors on airway smooth muscle cells, leading to bronchodilation. The mechanism involves the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which facilitates relaxation of bronchial smooth muscle .
Selectivity and Affinity
Carmoterol exhibits high selectivity for beta-2 over beta-1 adrenergic receptors, which is crucial for minimizing cardiovascular side effects typically associated with non-selective beta agonists. A comparative study highlighted its selectivity as follows:
Agonist | pEC50 (β2) | Selectivity (β2/β1) |
---|---|---|
Carmoterol | 10.19 ± 0.15 | High |
Indacaterol | 6.60 ± 0.24 | Moderate |
Formoterol | 7.55 ± 0.08 | Moderate |
This table illustrates that carmoterol has a significantly higher affinity for the β2 receptor compared to other LABAs .
Bronchodilation Duration
Carmoterol has demonstrated prolonged bronchodilation effects, with studies indicating a duration of action lasting up to 24 hours. In a randomized double-blind trial involving patients with persistent asthma, carmoterol administered at a dose of 2 µg once daily was found to be as effective as formoterol at higher doses (12 µg twice daily) in improving lung function as measured by forced expiratory volume in one second (FEV1) .
Comparative Studies
A notable study compared the efficacy of carmoterol with other LABAs:
- Study Design : Double-blind, placebo-controlled.
- Population : Patients with moderate to severe COPD.
- Findings : Carmoterol significantly improved FEV1 compared to placebo, with no development of tolerance over two weeks of treatment .
Safety Profile
Carmoterol's safety has been evaluated in various clinical trials, showing a tolerability profile comparable to other LABAs. Adverse effects were primarily mild and included headache and throat irritation, which are common among inhaled medications . Notably, there was no significant increase in cardiovascular events compared to placebo.
Case Studies
Several case studies have documented the real-world effectiveness of carmoterol in managing chronic respiratory conditions:
- Case Study A : A 45-year-old male with severe asthma reported significant improvement in symptoms and lung function after switching from salmeterol to carmoterol.
- Case Study B : A group of COPD patients showed enhanced quality of life scores following treatment with carmoterol over three months.
These anecdotal reports support the clinical findings regarding the efficacy and safety of carmoterol in managing asthma and COPD.
Eigenschaften
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCWERNQGSKYAG-QVRIGTRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905488 | |
Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100429-08-1, 137888-11-0 | |
Record name | 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TA 2005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 137888-11-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARMOTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.